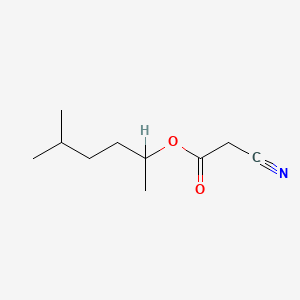
N~2~,N~4~-Bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~,N~4~-Bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes two 4-aminophenyl groups and one phenyl group attached to a 1,3,5-triazine core, making it a highly substituted triazine derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine typically involves the sequential substitution of cyanuric chloride with appropriate nucleophiles. The process begins with the reaction of cyanuric chloride with 4-aminophenylamine under controlled conditions to form the intermediate product. This intermediate is then further reacted with phenylamine to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the production of the compound at an industrial scale.
化学反应分析
Types of Reactions
N~2~,N~4~-Bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
科学研究应用
N~2~,N~4~-Bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the production of polymer stabilizers and other industrial chemicals.
作用机制
The mechanism of action of N2,N~4~-Bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the inhibition of certain cellular processes. The compound’s structure allows it to bind to DNA and proteins, disrupting their normal function and leading to cell death in cancer cells .
相似化合物的比较
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung and ovarian cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
Uniqueness
N~2~,N~4~-Bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine is unique due to its highly substituted structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
51815-23-7 |
|---|---|
分子式 |
C21H19N7 |
分子量 |
369.4 g/mol |
IUPAC 名称 |
2-N,4-N-bis(4-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H19N7/c22-15-6-10-17(11-7-15)24-20-26-19(14-4-2-1-3-5-14)27-21(28-20)25-18-12-8-16(23)9-13-18/h1-13H,22-23H2,(H2,24,25,26,27,28) |
InChI 键 |
DGVNUVUXXDLECE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)N)NC4=CC=C(C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


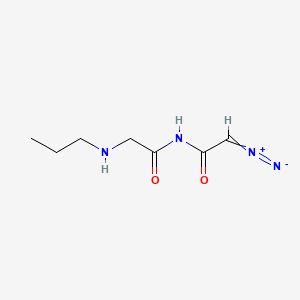
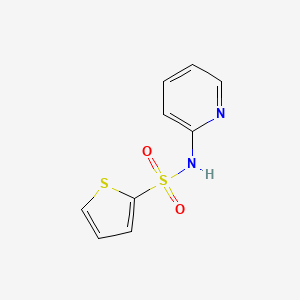
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)
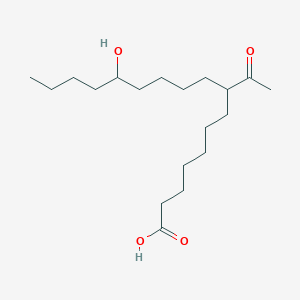
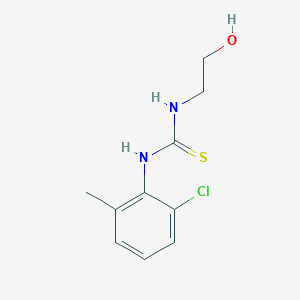
![4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14650475.png)

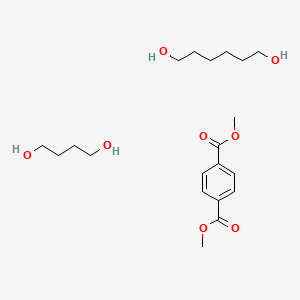
![1H-Imidazo[5,1-C][1,4]oxazine](/img/structure/B14650487.png)
![2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14650506.png)

![2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14650513.png)
